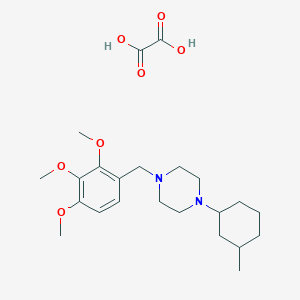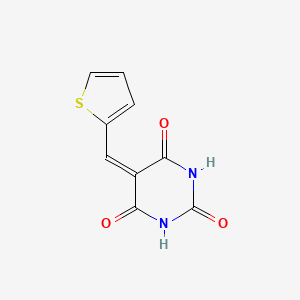
1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a compound that belongs to the piperazine class of compounds. It is also known as MeOPP or 4-MeOPP. This compound has been studied for its potential use in scientific research due to its unique properties.
作用機序
The mechanism of action of 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is not fully understood. However, it is believed to work by modulating the activity of dopamine and serotonin receptors in the brain. This modulation may lead to an increase in the release of dopamine and serotonin, which could have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine and serotonin in the brain, which could have therapeutic effects in the treatment of neurological disorders. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of using 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate in lab experiments is its unique properties. It has activity at both dopamine and serotonin receptors, which makes it a potential candidate for the treatment of neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for research on 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate. One direction is to further investigate its mechanism of action. Understanding how this compound works could lead to the development of more effective treatments for neurological disorders. Another direction is to study its effects in different animal models. This could help to determine its potential therapeutic applications in different neurological disorders. Finally, more research is needed to determine the safety and toxicity of this compound, which is important for its potential use as a therapeutic agent.
合成法
The synthesis of 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a multi-step process. The first step involves the reaction of 3-methylcyclohexanone with hydroxylamine hydrochloride to form 3-methylcyclohexanone oxime. The oxime is then reacted with 2,3,4-trimethoxybenzyl chloride to form the intermediate compound. The intermediate is then reacted with piperazine to form 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine. Finally, the piperazine compound is reacted with oxalic acid to form the oxalate salt of 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine.
科学的研究の応用
1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been studied for its potential use in scientific research. It has been shown to have activity at both dopamine and serotonin receptors. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and depression.
特性
IUPAC Name |
1-(3-methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3.C2H2O4/c1-16-6-5-7-18(14-16)23-12-10-22(11-13-23)15-17-8-9-19(24-2)21(26-4)20(17)25-3;3-1(4)2(5)6/h8-9,16,18H,5-7,10-15H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFGPEBUOWZRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-fluorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5215912.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215916.png)
![10-(1-methylethylidene)-4-(4-methyl-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215918.png)
![4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5215922.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5215925.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-benzothiazol-2-ylthio)butanamide](/img/structure/B5215933.png)
![7-bromo-2-[4-(dimethylamino)benzylidene][1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5215934.png)
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-(4-methylphenyl)-4-oxo-2-butenoate](/img/structure/B5215956.png)
![ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5215964.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-3-isoxazolecarboxamide](/img/structure/B5215968.png)
![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5215979.png)
![N-[2-(dimethylamino)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B5215986.png)
![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid](/img/structure/B5215992.png)
